Lipophilicity (LogP) as a Quantitative Marker of Structural and Electronic Divergence
The calculated partition coefficient (LogP) of 5-chloro-6-nitro-1H-indole is 2.45, which is notably lower than that of its mono-substituted analogs 5-chloroindole and 6-nitroindole [1][2][3]. This difference in lipophilicity is a direct consequence of the compound's unique disubstituted aromatic system and has implications for its chromatographic behavior, solubility, and biological membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.45 |
| Comparator Or Baseline | 5-Chloroindole (LogP: 2.67-2.82); 6-Nitroindole (LogP: 2.60) |
| Quantified Difference | 5-chloro-6-nitro-1H-indole is 0.15–0.37 LogP units less lipophilic than the comparators. |
| Conditions | Calculated or predicted values from chemical databases; not experimentally determined. |
Why This Matters
A different LogP value directly impacts a compound's solubility and permeability profile, making the target compound a distinct entity for SAR studies and requiring specific handling and purification protocols compared to its more lipophilic analogs.
- [1] ChemSrc. 5-Chloro-6-nitro-1H-indole. CAS 1423120-30-2. Accessed 2026. View Source
- [2] ChemBase. 5-Chloroindole. CAS 17422-32-1. Accessed 2026. View Source
- [3] ChemTradeHub. 6-Nitroindole. CAS 4769-96-4. Accessed 2026. View Source
